molecular formula C11H11FN2O B11749709 (E)-3-((dimethylamino)methylene)-5-fluoroindolin-2-one

(E)-3-((dimethylamino)methylene)-5-fluoroindolin-2-one

Cat. No.: B11749709
M. Wt: 206.22 g/mol
InChI Key: BIYNDUKGFMAKQY-RMKNXTFCSA-N
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Description

(E)-3-((dimethylamino)methylene)-5-fluoroindolin-2-one is a synthetic organic compound that belongs to the class of indolin-2-ones. This compound is characterized by the presence of a dimethylamino group attached to a methylene bridge, which is further connected to a fluorinated indolinone core. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((dimethylamino)methylene)-5-fluoroindolin-2-one typically involves the reaction of 5-fluoroindolin-2-one with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate at elevated temperatures. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-((dimethylamino)methylene)-5-fluoroindolin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted indolin-2-one derivatives.

Scientific Research Applications

(E)-3-((dimethylamino)methylene)-5-fluoroindolin-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (E)-3-((dimethylamino)methylene)-5-fluoroindolin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-((dimethylamino)methylene)indolin-2-one
  • 5-fluoroindolin-2-one
  • N,N-dimethylformamide dimethyl acetal

Uniqueness

(E)-3-((dimethylamino)methylene)-5-fluoroindolin-2-one is unique due to the presence of both a dimethylamino group and a fluorine atom in its structure. This combination imparts distinct chemical and biological properties to the compound, making it a valuable subject for various research studies.

Properties

Molecular Formula

C11H11FN2O

Molecular Weight

206.22 g/mol

IUPAC Name

(3E)-3-(dimethylaminomethylidene)-5-fluoro-1H-indol-2-one

InChI

InChI=1S/C11H11FN2O/c1-14(2)6-9-8-5-7(12)3-4-10(8)13-11(9)15/h3-6H,1-2H3,(H,13,15)/b9-6+

InChI Key

BIYNDUKGFMAKQY-RMKNXTFCSA-N

Isomeric SMILES

CN(C)/C=C/1\C2=C(C=CC(=C2)F)NC1=O

Canonical SMILES

CN(C)C=C1C2=C(C=CC(=C2)F)NC1=O

Origin of Product

United States

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